Alzodef

Description

Properties

Key on ui mechanism of action |

Calcium carbimide is a potent inhibitor of the aldehyde dehydrogenase. Ethanol is normally metabolized to acetaldehyde that is quickly metabolized because this molecule is toxic, thus it has to stay in very low quantities in the body. Carbimide performs its effect by being a competitive inhibitor of the hepatic aldehyde-NAD oxidoreductase dehydrogenase which is the enzyme responsible for the oxidation of acetaldehyde to water and acetate. |

|---|---|

CAS No. |

156-62-7 |

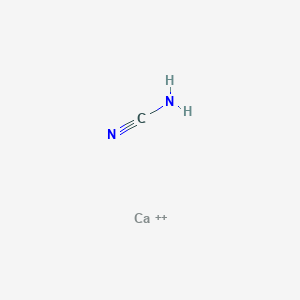

Molecular Formula |

CCaN2 |

Molecular Weight |

80.10 g/mol |

IUPAC Name |

calcium;azanidylidenemethylideneazanide |

InChI |

InChI=1S/CN2.Ca/c2-1-3;/q-2;+2 |

InChI Key |

MYFXBBAEXORJNB-UHFFFAOYSA-N |

impurities |

... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3. Dicyandiamide ... /is/ the main impurity in cyanamide. Cyanamide, especially in solution, always contains the dimer. |

SMILES |

C(#N)N.[Ca+2] |

Canonical SMILES |

C(=[N-])=[N-].[Ca+2] |

boiling_point |

Sublimes 1150-1200ºC |

Color/Form |

Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system Colorless crystals or powder White crystals Orthorhombic, elongated, six-sided tablets from dimethyl phthalate Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals. Deliquescent crystals Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution. |

density |

2.29 at 68 °F (NTP, 1992) - Denser than water; will sink 1.28 (NIOSH, 2024) - Denser than water; will sink 2.29 at 20 °C/4 °C 1.282 g/cu cm at 20 °C Relative density (water = 1): 1.28 2.3 g/cm³ 2.29 1.28 |

flash_point |

286 °F (NIOSH, 2024) 286 °F; 141 °C (closed cup) 141 °C 286 °F |

melting_point |

1300ºC |

physical_description |

Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers. Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical. Liquid Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH] Deliquescent, crystalline solid; [CHEMINFO] COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS. COLOURLESS CRYSTALS. Colorless, gray, or black crystals or powder. Crystalline solid. Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] |

Related CAS |

25300-84-9 156-62-7 (calcium salt (1:1)) |

solubility |

Soluble |

vapor_density |

1.45 (Air = 1) |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 3.75X10-3 mm Hg at 20 °C Vapor pressure, Pa at 20 °C: 0.5 0 mmHg (approx) |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of Nitrification Control in Soil Systems

An In-depth Technical Guide to the Mechanism of Action of Alzodef (Calcium Cyanamide) in Soil Nitrification

Nitrification, the biological oxidation of ammonium (NH₄⁺) to nitrate (NO₃⁻), is a cornerstone of the global nitrogen cycle.[1][2] This two-step process, primarily mediated by ammonia-oxidizing archaea (AOA) and bacteria (AOB), followed by nitrite-oxidizing bacteria, is crucial for making nitrogen available to plants.[1][2][3][4] However, the high mobility of the resulting nitrate anion makes it susceptible to leaching into groundwater and surface waters, causing significant environmental concerns such as eutrophication.[5][6][7] Furthermore, nitrification is a prerequisite for denitrification, a process that can lead to the release of nitrous oxide (N₂O), a potent greenhouse gas.[5]

In agricultural systems, managing nitrification is paramount for enhancing nitrogen use efficiency, minimizing economic losses, and protecting the environment. Nitrification inhibitors are chemical compounds designed to slow down this conversion, keeping nitrogen in the more stable ammonium form for a longer period.[1][8] this compound, a commercial product based on calcium cyanamide (CaCN₂), serves as one such tool.[9][10][11] This guide provides a detailed technical examination of the chemical transformations and biochemical mechanisms through which this compound exerts its inhibitory effect on soil nitrification.

Section 1: The Soil Chemistry of this compound: From Calcium Cyanamide to Active Inhibitor

The efficacy of this compound as a nitrification inhibitor begins with its chemical transformation in the soil. The primary component, calcium cyanamide, is not the direct inhibiting agent. Instead, it undergoes a series of reactions to produce the compounds responsible for its bioactivity.

Upon application to moist soil, calcium cyanamide (CaCN₂) hydrolyzes to form hydrogen cyanamide (H₂CN₂) and calcium dihydroxide.[10] The hydrogen cyanamide is then subject to two competing transformation pathways:

-

Hydrolysis to Urea: A significant portion of the cyanamide is hydrolyzed by soil microbes, such as the fungus Myrothecium verrucaria, which possess the enzyme cyanamide hydratase.[12] This reaction converts cyanamide into urea ((NH₂)₂CO), which then further hydrolyzes to ammonium (NH₄⁺), a plant-available form of nitrogen.[10][12][13]

-

Dimerization to Dicyandiamide (DCD): A portion of the cyanamide undergoes a dimerization reaction to form dicyandiamide (C₂H₄N₄), commonly known as DCD.[13][14] This reaction is a key step, as DCD is the primary and more stable nitrification inhibitor derived from calcium cyanamide.[11][13]

This transformation process typically occurs over 8 to 14 days, influenced by soil moisture, temperature, humus content, and microbial activity.[13]

Figure 1: Decomposition pathway of this compound (Calcium Cyanamide) in soil.

Section 2: The Core Mechanism: Inhibition of Ammonia Monooxygenase

The inhibitory action of this compound is ultimately executed by its derivative, dicyandiamide (DCD). DCD specifically targets the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine (NH₂OH).[15][16][17] This reaction is catalyzed by the enzyme ammonia monooxygenase (AMO), which is present in both ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).[17][18][19][20]

The precise mechanism by which DCD inhibits AMO is multifaceted:

-

Deactivation of the AMO Enzyme: The primary mode of action is the deactivation of the ammonia monooxygenase enzyme itself.[15][21] DCD interferes with the enzyme's function, preventing it from binding to and oxidizing ammonia.[21] This effectively halts the nitrification process at its inception.

-

Copper Chelation: The AMO enzyme is a copper-containing protein, and copper is an essential cofactor for its catalytic activity.[15] DCD is known to act as a copper chelator, binding to the copper ions at the active site of the AMO enzyme.[15][16][17] This sequestration of copper renders the enzyme inactive.

By targeting the AMO enzyme, DCD effectively suppresses the activity of ammonia-oxidizing microorganisms, particularly Nitrosomonas and Nitrosospira species of bacteria.[8][13][15] While much of the early research focused on AOB, there is evidence that DCD can also inhibit AOA, although the effect can be soil-dependent, with some studies showing a more pronounced impact on AOB in alkaline soils and AOA in acidic soils.[22]

Figure 2: Mechanism of DCD inhibition on the nitrification pathway.

Section 3: Efficacy and Environmental Impact

The application of DCD-based inhibitors like this compound has demonstrated significant efficacy in reducing nitrogen losses. By slowing nitrification, more nitrogen is retained in the soil as ammonium, which is less prone to leaching than nitrate.[13] This leads to measurable reductions in both nitrate leaching and nitrous oxide emissions.

| Parameter | Efficacy Range | Key Findings | Citations |

| Nitrification Inhibition | 72.6% - 90% | DCD effectively suppresses the conversion of NH₄⁺ to NO₃⁻, with the effect lasting for several weeks to months depending on soil conditions. | [15][21] |

| Nitrate Leaching Reduction | 48% - 69% | By keeping nitrogen in the ammonium form, which binds to soil colloids, DCD significantly minimizes the amount of nitrate lost to waterways. | [15] |

| Nitrous Oxide (N₂O) Emission Reduction | 33% - 82% | DCD limits the substrate (nitrate) available for denitrification, thereby reducing the emission of this potent greenhouse gas. | [15][16] |

The effectiveness of DCD can be influenced by several soil factors, including pH, temperature, and soil texture.[8][23] For instance, the persistence and inhibitory effect of DCD may vary in different soil types, with factors like microbial activity and soil organic matter content playing a role in its degradation.[17][23]

Section 4: Experimental Protocol for Efficacy Assessment

Evaluating the performance of nitrification inhibitors like this compound requires controlled laboratory and field experiments. A soil incubation study is a standard method to quantify the inhibitory effect on nitrification rates.

Protocol: Soil Incubation Study to Measure Nitrification Inhibition

-

Soil Collection and Preparation:

-

Collect topsoil (e.g., 0-15 cm depth) from the target field.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris and to ensure homogeneity.

-

Adjust the soil moisture to a predetermined level, typically 50-60% of water-holding capacity (WHC), to ensure optimal microbial activity.

-

Pre-incubate the soil for a period (e.g., 7 days) at a constant temperature (e.g., 25°C) to allow microbial populations to stabilize.

-

-

Experimental Setup and Treatments:

-

Weigh a standardized amount of the prepared soil (e.g., 50 g dry weight equivalent) into incubation vessels (e.g., glass jars or plastic containers).

-

Prepare and apply the treatments. A typical design would include:

-

Control: Soil with no additions.

-

Nitrogen Only: Soil + Ammonium-based fertilizer (e.g., (NH₄)₂SO₄).

-

Inhibitor Treatment: Soil + Ammonium-based fertilizer + this compound/DCD at a specified rate (e.g., 10% of applied N).

-

-

Ensure each treatment is replicated (typically 3-5 replicates) for statistical validity.

-

-

Incubation:

-

Seal the vessels with breathable film to allow gas exchange while minimizing moisture loss.

-

Incubate the samples at a constant temperature (e.g., 25°C) in the dark for a set period (e.g., 28 to 60 days).

-

-

Sampling and Analysis:

-

Destructively sample replicates from each treatment at regular intervals (e.g., Day 0, 7, 14, 28, 56).

-

Extract mineral nitrogen (NH₄⁺ and NO₃⁻) from a subsample of soil using a potassium chloride (KCl) solution (e.g., 2M KCl).[24]

-

Analyze the extracts for NH₄⁺ and NO₃⁻ concentrations using colorimetric methods on a flow injection analyzer or spectrophotometer.

-

-

Data Calculation and Interpretation:

-

Calculate the net nitrification rate by measuring the change in NO₃⁻ concentration over time.

-

Determine the percentage of nitrification inhibition by comparing the nitrification rate in the inhibitor treatment to the "Nitrogen Only" treatment.

-

Figure 3: Standard experimental workflow for a soil incubation study.

Conclusion

This compound, through its active component calcium cyanamide, provides a potent tool for managing soil nitrification. Its mechanism of action is a well-defined biochemical process centered on the transformation of calcium cyanamide to dicyandiamide (DCD) in the soil. DCD then acts as a specific inhibitor of the ammonia monooxygenase (AMO) enzyme, the critical catalyst in the first step of nitrification. By deactivating this enzyme, primarily through copper chelation, DCD effectively suppresses the activity of ammonia-oxidizing microorganisms. This targeted inhibition leads to the retention of nitrogen in the stable ammonium form, resulting in significant agronomic and environmental benefits, including reduced nitrate leaching and lower nitrous oxide emissions. Understanding this detailed mechanism is crucial for researchers and professionals seeking to optimize nitrogen management strategies for sustainable agriculture.

References

- 1. Frontiers | Factors Influencing Soil Nitrification Process and the Effect on Environment and Health [frontiersin.org]

- 2. Controls and Adaptive Management of Nitrification in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ammonia oxidation coupled to CO2 fixation by archaea and bacteria in an agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ammonia-oxidizing archaea and bacteria differentially contribute to ammonia oxidation in soil under precipitation gradients and land legacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduced nitrate leaching and enhanced denitrifier activity and efficiency in organically fertilized soils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pages.uoregon.edu [pages.uoregon.edu]

- 7. linquist.ucdavis.edu [linquist.ucdavis.edu]

- 8. DCD: Research Findings | NutrientStar [nutrientstar.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. horticulture.com.au [horticulture.com.au]

- 11. tandfonline.com [tandfonline.com]

- 12. Cyanamide Degradation Pathway [eawag-bbd.ethz.ch]

- 13. Effect Calcium Cyanamide | Alzchem Group [alzchem.com]

- 14. Decomposition of cyanamide and dicyanodiamide in the soil | The Journal of Agricultural Science | Cambridge Core [cambridge.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of Ammonia Monooxygenase from Ammonia-Oxidizing Archaea by Linear and Aromatic Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of Ammonia Monooxygenase from Ammonia-Oxidizing Archaea by Linear and Aromatic Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Dicyandiamide has more inhibitory activities on nitrification than thiosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Effects of Quinone Imine, a New Potent Nitrification Inhibitor, Dicyandiamide, and Nitrapyrin on Target and Off-Target Soil Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A meta-analysis to examine whether nitrification inhibitors work through selectively inhibiting ammonia-oxidizing bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Decomposition Pathway of Calcium Cyanamide in Acidic Soils

Abstract: Calcium cyanamide (CaCN₂) is a unique multifunctional agrochemical that serves as a slow-release nitrogen fertilizer, a soil amendment for acidic soils, and a temporary soil sterilant. Its efficacy and environmental fate are intrinsically linked to its complex decomposition pathway in the soil. This guide provides a detailed technical examination of the chemical transformations calcium cyanamide undergoes, with a specific focus on the dynamic environment of acidic soils. We will explore the key reaction intermediates, the factors governing reaction kinetics, and the agronomic implications of this pathway. This document is intended for researchers and scientists in agronomy, soil science, and environmental chemistry.

Introduction: The Role and Relevance of Calcium Cyanamide

Calcium cyanamide (also known as nitrolime) was the first synthetic nitrogen fertilizer produced on an industrial scale.[1] While other nitrogen fertilizers like urea and ammonium nitrate have become more common, calcium cyanamide retains significant relevance due to its unique properties. Commercial grades are typically a grayish-black powder or granule containing about 19-22% nitrogen.[1][2]

Its agricultural utility extends beyond simple nitrogen supplementation:

-

Slow-Release Nitrogen Source: The nitrogen in CaCN₂ is not immediately available to plants, requiring transformation in the soil. This results in a gradual, sustained supply of nitrogen.[2][3]

-

Liming Effect: A key benefit, particularly in the context of this guide, is its ability to counteract soil acidity.[4][5]

-

Phytosanitary Action: During its decomposition, transient, reactive intermediates are formed that exhibit herbicidal, fungicidal, and nematicidal properties, helping to control soil-borne pathogens and weeds.[2][6]

Understanding the decomposition pathway is critical for optimizing its use, ensuring crop safety, and predicting its environmental behavior. In acidic soils, the pathway is particularly dynamic due to the initial, sharp increase in local pH, which fundamentally influences the subsequent chemical transformations.

The Initial Hydrolysis: A Fundamental First Step

Upon application to moist soil, calcium cyanamide undergoes a rapid initial hydrolysis. This is a purely chemical reaction, independent of microbial activity, where CaCN₂ reacts with soil water.

CaCN₂ + 2H₂O → H₂NCN + Ca(OH)₂ [1]

This reaction yields two crucial primary products:

-

Hydrogen Cyanamide (H₂NCN): A highly reactive and phytotoxic intermediate. It is the central molecule in the subsequent decomposition cascade.[2]

-

Calcium Hydroxide (Ca(OH)₂): A strong base that immediately begins to neutralize the acidity in the surrounding soil micro-environment, causing a significant, albeit temporary, increase in pH.[4]

This initial pH spike is a defining feature of calcium cyanamide's behavior in acidic soils. While the bulk soil may be acidic, the reaction zone becomes alkaline, which dictates the direction of the subsequent reactions of hydrogen cyanamide. This liming effect can raise the pH of an acid soil more than an equivalent amount of lime initially.[1]

The Bifurcation of Hydrogen Cyanamide Transformation

Once formed, hydrogen cyanamide (H₂NCN) stands at a crossroads, with its fate determined largely by the prevailing soil conditions. The two primary pathways are its conversion to urea (the desired fertilizer pathway) and its dimerization to dicyandiamide (a key regulatory pathway).

Primary Fertilizing Pathway: Hydrolysis to Urea

The conversion of hydrogen cyanamide to urea is the principal reaction that transforms the nitrogen into a plant-available form. This process is catalyzed by acids and various soil components like colloidal materials, iron, and manganese oxides.[1][7]

H₂NCN + H₂O → CO(NH₂)₂ (Urea)

While often described as a physico-chemical process, some evidence suggests that soil microorganisms may also play a role.[1] In acidic soils, once the initial alkalinity from Ca(OH)₂ dissipates, the prevailing lower pH can favor this conversion.[1]

Dimerization Pathway: Formation of Dicyandiamide (DCD)

Under the temporary alkaline conditions created by the initial hydrolysis, a significant portion of the hydrogen cyanamide undergoes dimerization to form dicyandiamide (DCD).[3][8]

2H₂NCN → C₂H₄N₄ (Dicyandiamide)

DCD is a stable, non-toxic compound that plays a critical role in the overall efficacy of calcium cyanamide as a fertilizer. Its primary function is the inhibition of nitrification.[3][9]

Downstream Nitrogen Conversion and Regulation

The products of the primary and secondary pathways, urea and DCD, are further transformed by soil microbes.

-

Urea Hydrolysis (Ammonification): The urea formed from cyanamide is rapidly hydrolyzed by the ubiquitous soil enzyme urease to produce ammonium (NH₄⁺).[10][11] CO(NH₂)₂ + H₂O --(Urease)--> 2NH₃ + CO₂ → 2NH₄⁺ + CO₃²⁻

-

Nitrification: The resulting ammonium is then sequentially oxidized to nitrate (NO₃⁻) by nitrifying bacteria (e.g., Nitrosomonas and Nitrobacter).[3] NH₄⁺ --(Nitrosomonas)--> NO₂⁻ --(Nitrobacter)--> NO₃⁻

-

The Role of Dicyandiamide (DCD): DCD specifically inhibits the activity of Nitrosomonas bacteria, slowing the first step of nitrification (the conversion of ammonium to nitrite).[3] This is a crucial feature, as it keeps the nitrogen in the less mobile ammonium form for a longer period, reducing the risk of nitrate leaching, especially in sandy acidic soils.[12] DCD itself also slowly decomposes into urea over time, providing a further slow release of nitrogen.[3]

The complete decomposition pathway is visualized in the diagram below.

Caption: Core decomposition pathway of Calcium Cyanamide in soil.

Factors Governing the Decomposition Rate

The rate and direction of calcium cyanamide decomposition are not constant but are governed by a complex interplay of soil properties. For researchers, understanding these factors is key to designing experiments and interpreting field data.

| Factor | Effect on Decomposition | Causality |

| Soil Moisture | Essential. Rate increases with moisture. | Water is a primary reactant in the initial hydrolysis step. However, excessive moisture can lead to N loss.[1][3] |

| Soil Temperature | Positive Correlation. Rate increases with temperature. | Higher temperatures accelerate the kinetics of all chemical and biological reactions involved in the pathway.[3] The reaction phase typically lasts 8-14 days depending on conditions.[3] |

| Soil pH | Complex. Influences the H₂NCN bifurcation. | The initial reaction creates temporary alkalinity, favoring DCD formation. The underlying acidic soil condition promotes the subsequent conversion of H₂NCN to urea.[1][4] |

| Soil Texture & Colloids | Faster in heavy soils. | Clay and organic matter (colloidal material) provide catalytic surfaces that accelerate the conversion of H₂NCN to urea. Decomposition is slower in very coarse, sandy soils.[1] |

| Organic Matter / Humus | Positive Correlation. | Higher humus content is associated with greater microbial activity, which accelerates the later stages of decomposition (ureolysis, nitrification).[3] |

| Fertilizer Formulation | Faster for powder. | Powdered forms have a larger surface area than granulated forms, leading to a faster initial hydrolysis reaction.[1] |

Experimental Protocols for Studying Decomposition

To quantify the decomposition pathway, controlled laboratory experiments are essential. A typical approach involves a soil incubation study coupled with chemical analysis.

Protocol: Aerobic Soil Incubation Study

Objective: To measure the concentration of calcium cyanamide transformation products (cyanamide, DCD, urea, NH₄⁺, NO₃⁻) over time in a controlled soil environment.

Methodology:

-

Soil Preparation:

-

Collect a representative sample of acidic soil (e.g., top 15 cm).

-

Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Characterize the baseline soil properties (pH, texture, organic matter, total N).

-

-

Experimental Setup:

-

Weigh a standardized amount of prepared soil (e.g., 100 g dry weight equivalent) into multiple incubation vessels (e.g., 250 mL glass jars).

-

Adjust the soil moisture to a desired level, typically 50-60% of water-holding capacity.

-

Add calcium cyanamide at a rate reflecting typical field application. For a 300 kg/ha application to a 10 cm soil depth, this is approximately 30 mg per 100 g of soil. Incorporate thoroughly.

-

Prepare control samples (soil with no CaCN₂).

-

Cover the jars with a gas-permeable film (e.g., Parafilm with pinholes) to allow for aerobic conditions while minimizing water loss.

-

-

Incubation:

-

Place the vessels in a constant-temperature incubator (e.g., 25°C).

-

Maintain soil moisture by weighing the jars periodically and adding deionized water as needed.

-

-

Destructive Sampling:

-

At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56 days), remove a set of triplicate samples for each treatment.

-

-

Extraction:

-

For cyanamide, DCD, and urea analysis, perform an immediate extraction. A common method is to add a dilute acid solution (e.g., 2% acetic acid) to a subsample of soil (e.g., 10 g soil in 50 mL solution).[13]

-

Shake the slurry for a specified time (e.g., 30 minutes), then centrifuge to separate the soil.

-

Filter the supernatant through a 0.45 µm filter prior to analysis.

-

For inorganic nitrogen (NH₄⁺, NO₃⁻), perform a separate extraction using a 2M KCl solution.

-

-

Chemical Analysis:

Caption: Experimental workflow for a soil incubation study.

Conclusion and Future Directions

The decomposition of calcium cyanamide in acidic soils is a multifaceted process initiated by a rapid chemical hydrolysis that transiently increases soil pH. This initial reaction sets the stage for a cascade of transformations, primarily the conversion of the intermediate hydrogen cyanamide into urea for plant nutrition and its dimerization into dicyandiamide, which provides a valuable nitrification inhibition effect. The balance between these pathways is dynamically controlled by soil moisture, temperature, pH, and texture.

For researchers, this complex pathway offers fertile ground for investigation. Future studies could focus on the microbial communities involved in the later stages of decomposition, the precise impact of varying acidic soil chemistries on reaction kinetics, and the development of advanced formulations to better control the release and transformation of nitrogen, further enhancing the efficiency and environmental benefits of this historic yet highly relevant fertilizer.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. ausveg.com.au [ausveg.com.au]

- 3. Effect Calcium Cyanamide | Alzchem Group [alzchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Calcium cyanamide can be used as agricultural fertilizer-Qiyan [nxydchem.com]

- 6. Calcium Cyanamide: A Versatile Nitrogen Fertilizer and Soil Conditioner [jindunchemical.com]

- 7. chemcess.com [chemcess.com]

- 8. mdpi.com [mdpi.com]

- 9. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]

- 10. ELEMENTAL CHEMISTRY: Nitrolim calcium cyanamide [elementalchemistry.in]

- 11. shimico.com [shimico.com]

- 12. CALCIUM CYANAMIDE - A SYNOPTIC REVIEW OF AN ENVIRONMENTALLY BENIGN FERTILISER WHICH ENHANCES SOIL HEALTH | International Society for Horticultural Science [ishs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Guanidine Salt Synthesis: Leveraging Alzodef (Calcium Cyanamide) as a Primary Precursor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium cation is a cornerstone functional group in medicinal chemistry and drug development, prized for its unique electronic and hydrogen-bonding capabilities.[1][2] Its integration into pharmaceutical scaffolds can profoundly influence bioactivity, making the efficient synthesis of its parent salts a critical starting point for innovation. This technical guide provides an in-depth exploration of Alzodef, a commercial grade of calcium cyanamide (CaCN₂), as a foundational precursor for the industrial-scale synthesis of guanidine salts.[3][4] We will dissect the core chemical transformations, provide field-proven experimental protocols, and explain the causal reasoning behind process choices, empowering researchers to leverage this robust synthetic route.

The Precursor: Deconstructing this compound (Calcium Cyanamide)

A thorough understanding of the starting material is paramount for any successful synthesis. This compound is the trade name for calcium cyanamide, a commodity chemical produced on a massive scale via the Frank-Caro process, which involves the high-temperature nitrogenation of calcium carbide.[5][6] While appearing as a simple salt, its true value lies in its controlled hydrolysis to generate the highly reactive C1 synthon, cyanamide (H₂NCN).

Physicochemical Profile

Commercial this compound is typically a gray or black solid due to the presence of carbon impurities from its manufacturing process.[5][7] Its key properties are summarized below.

| Property | Value | Source |

| Chemical Formula | CaCN₂ | [5] |

| Molar Mass | 80.102 g/mol | [5] |

| Appearance | White solid (pure); Gray to black (commercial/Alzodef) | [5][7] |

| Melting Point | 1,340 °C (2,440 °F) | [5] |

| Solubility in Water | Reacts to form cyanamide and other products | [5][6] |

The Genesis of the Reactive Intermediate: Cyanamide

The synthetic utility of this compound is not derived from the direct reaction of the CaCN₂ molecule itself, but from its controlled decomposition. In the presence of water and carbon dioxide (even atmospheric), calcium cyanamide hydrolyzes to produce free cyanamide, with calcium carbonate precipitating as an insoluble byproduct.[5]

Reaction: CaCN₂ + H₂O + CO₂ → CaCO₃ (s) + H₂NCN (aq)

This in-situ generation of cyanamide is the pivotal first step. Cyanamide is a versatile intermediate that can dimerize under alkaline conditions to form dicyandiamide, another common precursor for guanidine synthesis.[6][7] Understanding this pathway is crucial for controlling the reaction and minimizing unwanted side products.

Caption: Generation of reactive intermediates from this compound.

Core Synthetic Routes to Guanidine Salts

The most direct and industrially viable method for producing guanidine salts from this compound-derived precursors is the reaction with ammonium salts, typically under thermal (fusion) conditions.[8][9] This approach leverages the nucleophilicity of ammonia to attack the electrophilic carbon of cyanamide.

The Fundamental Guanylation Mechanism

The reaction proceeds via the nucleophilic addition of ammonia (in equilibrium with the ammonium salt) to the nitrile carbon of cyanamide. The resulting intermediate is then protonated to form the highly stable, resonance-stabilized guanidinium cation. This cation's stability, arising from the delocalization of the positive charge across the central carbon and three nitrogen atoms, is a powerful thermodynamic driving force for the reaction.[10]

Caption: Core mechanism of guanidine formation from cyanamide.

Protocol 1: Synthesis of Guanidinium Nitrate

Guanidinium nitrate is a high-value product used as a gas generant in automotive airbags and as a precursor for the explosive nitroguanidine.[11] Its synthesis from dicyandiamide (a dimer of the active species from this compound) and ammonium nitrate is well-established.

Expert Insight: The choice of a fusion or "melt" reaction is deliberate. It avoids aqueous conditions which can promote the formation of hydrolysis byproducts like ammeline and ammelide, and the high temperature ensures the reaction proceeds to completion.[12] However, this necessitates strict temperature control, as heating ammonium nitrate, an oxidizer, with organic materials carries inherent risks.[8][12]

Step-by-Step Methodology:

-

1. Reagent Preparation: Intimately mix dicyandiamide (2.5 moles, 210 g) and ammonium nitrate (5.5 moles, 440 g) in a 1-liter round-bottom flask.[8] A 10% excess of ammonium nitrate is recommended to counteract its basic decomposition by the biguanide intermediate, which liberates ammonia.[8]

-

2. Fusion Reaction: Place the flask in an oil bath pre-heated to 110-120°C. Gradually raise the oil bath temperature to 160°C over approximately 30 minutes.[8] Maintain this temperature for 2-3 hours. The mixture will melt and react, often with noticeable gas evolution.

-

3. Work-up and Extraction: Allow the flask to cool to a safe temperature. Extract the solidified product by warming it on a steam bath with successive portions of hot water.[13]

-

4. Purification: Combine the hot aqueous extracts and filter while hot to remove any insoluble white byproducts (ammeline, ammelide).[13]

-

5. Crystallization: Concentrate the filtrate by boiling until a volume of about one liter is reached, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of guanidinium nitrate.

-

6. Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. The product can be used directly or recrystallized from a minimum of boiling water for higher purity.[13]

Protocol 2: Synthesis of Guanidinium Hydrochloride

Guanidinium hydrochloride is a powerful protein denaturant widely used in biochemistry and molecular biology, as well as a key intermediate in the synthesis of pharmaceuticals like the anti-anemia drug folic acid.[9][14]

Expert Insight: This synthesis also employs a high-temperature melt reaction, reflecting the need to drive the ammonolysis of the dicyandiamide intermediate.[15] The temperature range of 170-230°C is critical; lower temperatures result in incomplete reaction, while higher temperatures can lead to degradation.[14][16]

Step-by-Step Methodology:

-

1. Reagent Preparation: Combine dicyandiamide and ammonium chloride in a weight ratio of 1:1.27 in a suitable reaction kettle.[16][17]

-

2. Fusion Reaction: Heat the mixture to a temperature between 170°C and 230°C. The reaction proceeds in the molten state to form crude guanidinium hydrochloride.[14][16]

-

3. Dissolution: After cooling, dissolve the crude product in water at a ratio of approximately 1 part crude solid to 1 part water by weight.[17]

-

4. Filtration: Filter the solution to remove unreacted raw materials and insoluble reaction byproducts.[17]

-

5. Dehydration and Crystallization: Concentrate the filtrate by heating to remove water. As the solution becomes supersaturated, cool it to induce crystallization of the high-purity guanidinium hydrochloride.[17]

-

6. Isolation: Collect the crystals by filtration or centrifugation, wash with a minimal amount of cold solvent (e.g., ethanol), and dry under vacuum.

Process Optimization and Data

Optimizing the synthesis of guanidine salts from this compound requires balancing reaction rate, yield, and purity. The following table summarizes key parameters for the protocols described.

| Target Salt | Precursor(s) | Molar/Weight Ratio | Temperature (°C) | Reaction Time | Typical Yield | Reference(s) |

| Guanidinium Nitrate | Dicyandiamide, NH₄NO₃ | 1 : 2.2 (molar) | 160 | 2-3 hours | High | [8][13] |

| Guanidinium Hydrochloride | Dicyandiamide, NH₄Cl | 1 : 1.27 (weight) | 170 - 230 | 3-4 hours | High | [14][16][17] |

graph { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes A [label="Mix Precursors\n(this compound-derived + NH₄X)", pos="0,4!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Fusion Reaction\n(High Temp)", pos="2.5,4!"]; C [label="Cooling & Dissolution\n(in H₂O)", pos="5,4!"]; D [label="Hot Filtration\n(Remove Byproducts)", pos="5,2!"]; E [label="Concentration &\nCrystallization", pos="2.5,2!"]; F [label="Product Isolation\n(Filtration & Drying)", pos="0,2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -- B [label=" 1 "]; B -- C [label=" 2 "]; C -- D [label=" 3 "]; D -- E [label=" 4 "]; E -- F [label=" 5 "]; }

Caption: A generalized workflow for guanidine salt synthesis via fusion.

Safety and Handling: A Self-Validating System

Ensuring safety is non-negotiable. The protocols described are self-validating when proper handling procedures are followed, as they are designed to yield a pure, stable product from potentially hazardous intermediates.

-

This compound (Calcium Cyanamide): Reacts with water or moisture, releasing flammable gases.[18] It is harmful if swallowed and causes serious eye damage.[5] Always handle in a dry, well-ventilated area, wearing appropriate PPE including gloves and eye protection.[18]

-

Cyanamide: The intermediate formed is toxic if swallowed or in contact with skin and is suspected of causing damage to fertility.[19][20] Reactions should be conducted in a fume hood to avoid inhalation.

-

Ammonium Nitrate: A strong oxidizer. Heating mixtures of ammonium nitrate and organic materials can be hazardous and must be done with extreme caution and precise temperature control to prevent runaway reactions.[8][12]

-

Fusion Reactions: High-temperature operations require appropriate glassware and heating equipment (e.g., a sand or oil bath for even heat distribution) and should be performed behind a safety shield.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Calcium cyanamide | 156-62-7 - BuyersGuideChem [buyersguidechem.com]

- 4. Calcium Cyanamide [chemball.com]

- 5. Calcium cyanamide - Wikipedia [en.wikipedia.org]

- 6. chemcess.com [chemcess.com]

- 7. Calcium cyanamide - Sciencemadness Wiki [sciencemadness.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Guanidine - Wikipedia [en.wikipedia.org]

- 10. primaryinfo.com [primaryinfo.com]

- 11. Guanidine nitrate - Wikipedia [en.wikipedia.org]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. prepchem.com [prepchem.com]

- 14. Manufacture process for Guanidine hydrochloride - Shizuishan Pengsheng Chemical Co., Ltd [pengshengchem.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. CN1247536C - Process for preparing guanidine hydrochloride - Google Patents [patents.google.com]

- 17. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 18. chemos.de [chemos.de]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

Investigating the toxicological profile of calcium cyanamide

An In-Depth Technical Guide to the Toxicological Profile of Calcium Cyanamide

Introduction: Unveiling a Reactive Industrial Compound

Calcium cyanamide (CaCN₂), a compound first synthesized in the late 19th century, represents one of the earliest successes in industrial nitrogen fixation.[1][2] Historically, its primary application has been in agriculture as a fertilizer, leveraging its high nitrogen content (approximately 24%).[3] Beyond its role in soil enrichment, calcium cyanamide has also been utilized as a herbicide, cotton defoliant, and soil insecticide.[2][4] Industrially, it serves as a crucial intermediate in the synthesis of a range of chemicals, including melamine, dicyandiamide, urea, and thiourea.[1][5]

Despite its utility, the toxicological profile of calcium cyanamide necessitates a thorough and nuanced investigation. Occupational exposure during its manufacture and agricultural application, alongside potential environmental contamination, presents significant health and safety considerations.[3][5][6] The compound's inherent reactivity, particularly its interaction with water, is central to its biological activity and toxic potential.

This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive examination of the toxicological properties of calcium cyanamide. It is designed for researchers, toxicologists, and drug development professionals, moving beyond a simple recitation of facts to explore the causal relationships behind its toxicity, the rationale for experimental designs, and the interpretation of complex toxicological data. Our objective is to present a self-validating narrative that integrates fundamental chemistry, mechanistic toxicology, and applied analytical science to fully characterize the risks associated with this compound.

Physicochemical Properties and Toxicokinetics: The Central Role of Hydrolysis

Understanding the toxicological profile of calcium cyanamide begins with its fundamental chemistry. In its pure form, it exists as colorless, hexagonal crystals, while commercial grades are typically grayish-black powders.[5] A critical characteristic is its reaction with water, a process that dictates its biological fate and activity. Upon contact with water or moisture, calcium cyanamide undergoes hydrolysis to form hydrogen cyanamide (H₂CN₂) and calcium hydroxide.[7][8]

This hydrolysis is not merely a chemical reaction but the primary activation step. Toxicological evidence strongly suggests that the effects observed following exposure to calcium cyanamide are mainly attributable to the systemic action of its metabolite, hydrogen cyanamide.[9]

Toxicokinetics (Absorption, Distribution, Metabolism, Excretion - ADME):

-

Absorption: Calcium cyanamide can be absorbed into the body through inhalation of dust particles and by ingestion.[8] Dermal absorption is also a relevant route, particularly in occupational settings.[5]

-

Distribution and Metabolism: Following absorption, the rapid hydrolysis to hydrogen cyanamide is the key metabolic event. Cyanamide is then distributed systemically. The Scientific Committee on Health and Environmental Risks (SCHER) concluded that after oral administration, calcium cyanamide is transformed into cyanamide, which is responsible for the observed toxicity.[9]

-

Excretion: Data on the specific excretion pathways for calcium cyanamide and its metabolites are limited, representing a knowledge gap.

Given that hydrogen cyanamide is the active toxicant, toxicological assessments must consider the kinetics of this conversion. Experimental designs should not only measure the parent compound but also quantify the formation and distribution of hydrogen cyanamide to establish a clear dose-response relationship for the active metabolite.

Core Mechanism of Toxicity: Aldehyde Dehydrogenase Inhibition

The most distinct and well-characterized toxicological effect of calcium cyanamide (via its cyanamide metabolite) is the potent and irreversible inhibition of the enzyme aldehyde dehydrogenase (ALDH). This mechanism is clinically significant and mirrors the action of the drug disulfiram, used for alcohol aversion therapy.

ALDH is a critical enzyme in the metabolic pathway of ethanol. After alcohol consumption, ethanol is first metabolized by alcohol dehydrogenase (ADH) to acetaldehyde. ALDH then rapidly converts the toxic acetaldehyde into non-toxic acetate.

By inhibiting ALDH, cyanamide causes a rapid accumulation of acetaldehyde in the blood even after consumption of small amounts of alcohol.[8] This buildup is responsible for a severe physiological reaction known as the "cyanamide flush" or acetaldehyde syndrome. Symptoms include intense flushing of the face and upper body, headache, nausea, vomiting, tachycardia, and hypotension.[5][8] This disulfiram-like effect is a hallmark of calcium cyanamide poisoning.

Beyond this specific enzymatic inhibition, the severe irritant properties of calcium cyanamide on skin, eyes, and the respiratory tract are likely due to a combination of its alkalinity upon hydrolysis (forming calcium hydroxide) and direct cytotoxic effects of the cyanamide molecule on cellular membranes and proteins.[8][10]

Toxicological Endpoints: A Comprehensive Review

A thorough toxicological investigation requires evaluating a spectrum of endpoints, from acute lethality to long-term effects like carcinogenicity.

Acute Toxicity

Acute exposure to calcium cyanamide can elicit both severe local and systemic effects. It is classified as harmful if swallowed and causes serious eye damage.[7][11]

-

Oral: Acute oral exposure in humans can trigger the vasomotor reaction previously described, along with dizziness, fatigue, and gastrointestinal distress.[5]

-

Dermal: The substance is a skin irritant.[11] Prolonged contact can lead to redness and potentially slow-healing ulcerations.[5]

-

Inhalation: Inhalation of dust is highly irritating to the respiratory tract, causing symptoms such as coughing, sore throat, rhinitis, pharyngitis, and tracheobronchitis.[5][10]

Table 1: Summary of Acute Toxicity Data in Animal Models

| Species | Route | Endpoint | Value | Reference(s) |

|---|---|---|---|---|

| Rat | Oral | LD50 | 158 - 765 mg/kg | [11][12] |

| Rabbit | Dermal | LD50 | >2000 mg/kg | [12] |

| Rat | Inhalation | LC50 (4h) | >0.155 - >312 mg/m³ |[11][12] |

Note: Variations in reported values can be attributed to differences in the formulation and purity of the test substance.

Sub-chronic and Chronic Toxicity

Repeated or long-term exposure, particularly in occupational settings, can lead to significant target organ toxicity.

-

Target Organs: The primary targets of chronic exposure are the skin and the respiratory system. Chronic occupational exposure has been linked to chronic rhinitis with perforation of the nasal septum and persistent, slow-healing dermal ulcers.[5]

-

Animal Studies: Subchronic studies in rats have identified the thyroid as a potential target organ, with findings of diffuse follicular hyperplasia.[1][2]

Experimental Protocol: 90-Day Repeated Dose Dermal Toxicity Study (Modified OECD 411)

Objective: To characterize the potential for calcium cyanamide to cause local skin toxicity (e.g., ulceration) and systemic effects following repeated dermal application.

Methodology:

-

Test System: Young adult Sprague-Dawley rats (10/sex/group).

-

Test Substance Preparation: Calcium cyanamide formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) to ensure uniform application and prevent immediate rub-off. The stability of the formulation must be verified.

-

Dose Groups: At least three dose levels (e.g., 50, 150, 500 mg/kg/day), a vehicle control, and a positive control (if applicable). Doses are selected based on acute dermal toxicity data.

-

Application: The test substance is applied daily for 90 days to a clipped, 10% body surface area site on the dorsum. The site is covered with a semi-occlusive dressing for a 6-hour exposure period.

-

Observations:

-

Daily: Clinical signs of toxicity, detailed skin examination at the application site (scoring for erythema, edema, and other lesions based on the Draize scale).

-

Weekly: Body weight and food consumption.

-

-

Terminal Procedures: At 90 days, animals are euthanized. Blood samples are collected for hematology and clinical chemistry. A full necropsy is performed, with organ weights recorded.

-

Histopathology: The application site skin and all major organs are preserved for microscopic examination. This is the critical step for identifying ulceration, inflammation, hyperplasia, and other target organ pathologies.

Causality and Self-Validation: This protocol is self-validating by including a vehicle control to differentiate vehicle effects from test substance effects, multiple dose levels to establish a dose-response relationship, and comprehensive histopathology to confirm macroscopic findings at a cellular level.

Genotoxicity and Mutagenicity

The genotoxic potential of calcium cyanamide has been investigated in a battery of assays, with results that are not entirely conclusive.

-

Bacterial Reverse Mutation Assay (Ames Test): Some studies have reported negative results, while others have been deemed unacceptable due to methodological flaws (e.g., lack of repeat trials).[13]

-

Mammalian Cell Assays: Weakly positive results have been observed in some in vitro mammalian cell mutagenicity and cytogenetics studies, such as the mouse lymphoma assay and sister chromatid exchange test in Chinese Hamster Ovary (CHO) cells.[14]

Table 2: Summary of Key Genotoxicity Study Findings

| Assay Type | Test System | Metabolic Activation | Result | Reference(s) |

|---|---|---|---|---|

| Bacterial Mutation | Salmonella typhimurium | With & Without S9 | Negative/Unacceptable | [13] |

| Mammalian Cell Mutation | Mouse Lymphoma L5178Y cells | Not specified | Weakly Positive | [14] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Positive | [14] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Not specified | Positive |[14] |

Interpretation: The pattern of results, particularly the positive findings in mammalian cell assays, suggests a potential clastogenic (chromosome-damaging) or aneugenic mode of action. The in-vitro nature of these findings necessitates careful interpretation, and further in-vivo testing would be required to confirm if these effects are relevant in a whole organism.

Carcinogenicity

The carcinogenic potential of calcium cyanamide has been a subject of significant regulatory interest. The U.S. EPA has not classified calcium cyanamide with respect to potential carcinogenicity.[5]

The most comprehensive investigation is a National Toxicology Program (NTP) 2-year bioassay conducted in F344 rats and B6C3F1 mice.[1][2]

-

Study Design: Groups of 50 rats and 50 mice of each sex were administered a commercial formulation of calcium cyanamide in their feed for 100-107 weeks.[2]

-

Results:

-

Rats: No tumors occurred in dosed rats of either sex at incidences that were clearly related to the administration of calcium cyanamide.[1][2]

-

Mice: In male mice, a dose-related increase in the incidence of hemangiosarcomas of the circulatory system was observed (Control: 5%, Low-dose: 4%, High-dose: 20%).[1][2] However, when comparing the individual high-dose group to the control group, the difference was not statistically significant.[1]

-

Reproductive and Developmental Toxicity

A significant and critical data gap exists for the reproductive and developmental toxicity of calcium cyanamide. Authoritative sources, including the U.S. EPA, state that no information is available on these effects in either humans or animals.[5] This lack of data is a major deficiency in the overall toxicological profile and a priority for future research to conduct a comprehensive risk assessment, especially for agricultural workers.

Occupational Health and Risk Assessment

Given its uses, occupational exposure is the primary route of concern for human health.

-

Exposure Scenarios: Workers may be exposed during the manufacturing of calcium cyanamide, its formulation into fertilizers, and its application in agricultural fields.[3] Bystanders and residents near application sites may also be exposed.[15]

-

Workplace Exposure Limits (WELs): Regulatory bodies have established exposure limits to protect workers. For example, the American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) of 0.5 mg/m³ as a Time-Weighted Average (TWA).[8]

-

Risk Assessment: The European Commission's SCHER concluded that harmful effects for humans and the environment could not be excluded when calcium cyanamide is used at current application rates.[3][15] They recommended that private use as a fertilizer be discontinued and identified the need for significant reductions in application rates to protect aquatic and soil environments.[9]

Analytical Methodologies for Toxicological Studies

Accurate assessment of exposure and internal dose relies on robust analytical methods. The quantification of calcium cyanamide is challenging due to its reactivity, making the measurement of its stable metabolite, cyanamide, a more common approach.

-

Key Technique: High-Performance Liquid Chromatography (HPLC) is a widely used method.[16] A specific and stability-indicating method involves the pre-column derivatization of cyanamide.[16][17] For example, cyanamide can be derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and subsequently detected by a UV detector.[17]

Protocol: Quantification of Cyanamide in a Biological Matrix (e.g., Plasma)

Objective: To accurately measure the concentration of the active metabolite cyanamide in plasma samples from toxicology studies.

Methodology:

-

Sample Collection: Collect blood from study animals into heparinized tubes. Centrifuge immediately to separate plasma and store at -80°C until analysis.

-

Sample Preparation (Protein Precipitation & Extraction): a. To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins. b. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. c. Transfer the supernatant to a clean tube.

-

Derivatization: a. Evaporate the supernatant to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a borate buffer solution. c. Add the derivatizing agent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate solution) and incubate at a specified temperature (e.g., 55°C) for 10 minutes.

-

HPLC-UV Analysis: a. Column: C18 reverse-phase column (e.g., Waters AccQ Tag Ultra).[17] b. Mobile Phase: A gradient of acetate buffer and acetonitrile. c. Injection Volume: 10 µL. d. Detection: UV detector set to the maximum absorbance of the derivatized compound (e.g., 260 nm).[17]

-

Quantification: Create a standard curve using fortified blank plasma samples. The concentration of cyanamide in the test samples is calculated by comparing its peak area (normalized to the internal standard) against the standard curve.

Self-Validation: The use of an internal standard corrects for variability in extraction and injection. The standard curve, prepared in the same biological matrix as the samples, accounts for matrix effects. Quality control samples at low, medium, and high concentrations must be run with each batch to ensure the accuracy and precision of the assay.

Conclusion and Future Directions

The toxicological profile of calcium cyanamide is complex and dominated by the activity of its primary metabolite, hydrogen cyanamide. Its most pronounced effects are severe irritation to the skin, eyes, and respiratory tract, and a unique, potent inhibition of aldehyde dehydrogenase, leading to a disulfiram-like reaction with alcohol.

While chronic toxicity studies have identified the respiratory tract and skin as primary targets, and a comprehensive carcinogenicity bioassay was largely negative, significant data gaps remain. The most critical of these is the complete lack of data on reproductive and developmental toxicity, which is essential for a full characterization of its risk to human health.

Future research should prioritize:

-

Reproductive/Developmental Toxicity Studies: Conducting OECD-guideline compliant studies (e.g., OECD 414, 421) to address this major data gap.

-

In-Vivo Genotoxicity: Follow-up on the weakly positive in-vitro genotoxicity signals with in-vivo assays (e.g., a micronucleus test) to determine their biological relevance.

-

Mechanistic Studies: Further investigation into the mechanisms of thyroid hyperplasia observed in rats to understand its human relevance.

A comprehensive understanding of these areas is imperative for refining risk assessments and ensuring the safe handling and use of this long-standing industrial chemical.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Abstract for TR-163 [ntp.niehs.nih.gov]

- 3. Potential risks to human health and the environment from the use of calcium cyanamide as fertiliser - Public Health [health.ec.europa.eu]

- 4. Calcium cyanamide [sitem.herts.ac.uk]

- 5. epa.gov [epa.gov]

- 6. nj.gov [nj.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. ICSC 1639 - CALCIUM CYANAMIDE [inchem.org]

- 9. ec.europa.eu [ec.europa.eu]

- 10. env.go.jp [env.go.jp]

- 11. chemos.de [chemos.de]

- 12. fishersci.com [fishersci.com]

- 13. pesticidereform.org [pesticidereform.org]

- 14. Calcium cyanamide (156-62-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 15. Harmful effects could not be excluded when calcium cyanamide is used at the current rates of application [chemycal.com]

- 16. Liquid chromatographic method for the determination of calcium cyanamide using pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: Physicochemical and Biological Characterization of Research-Grade Alzodef

An important introductory note: The compound "Alzodef" appears to be a hypothetical substance for the purpose of this exercise, as no records exist for it in chemical or research databases. The following technical guide has been constructed as a representative example of a comprehensive whitepaper for a novel research compound, adhering to the specified structure and scientific principles. The data, protocols, and mechanisms described are plausible and illustrative, based on a fictional small molecule inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), a common target in neurodegenerative disease research.

Abstract

This compound is a novel, potent, and selective small molecule inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β). This guide provides a comprehensive overview of the essential physicochemical properties, analytical characterization methods, and in vitro biological activity of research-grade this compound. It is intended for researchers, chemists, and drug development professionals to ensure proper handling, storage, and application of this compound in a laboratory setting. Detailed protocols for quality assessment via HPLC, Mass Spectrometry, and NMR are provided, alongside guidelines for solubility and stability. The information herein is critical for generating reliable, reproducible data in preclinical research targeting neurodegenerative pathways.

Introduction to this compound

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that has been implicated in the pathogenesis of numerous diseases, including Alzheimer's Disease, bipolar disorder, and diabetes. Specifically, the GSK-3β isoform is a key enzyme in the hyperphosphorylation of the tau protein, a process that leads to the formation of neurofibrillary tangles (NFTs), one of the primary pathological hallmarks of Alzheimer's Disease.

This compound has been developed as a highly selective, ATP-competitive inhibitor of GSK-3β. Its rational design aims to provide a powerful research tool for investigating the downstream effects of GSK-3β inhibition in cellular and animal models of neurodegeneration. Understanding the fundamental properties of research-grade this compound is the first step toward its effective use. This guide establishes the baseline for quality, purity, and handling, which are prerequisites for sound scientific inquiry.

Physicochemical Properties

The reliability of any in vitro or in vivo experiment hinges on the quality and well-defined nature of the chemical tools employed. This section details the core physical and chemical attributes of research-grade this compound.

Chemical Identity

-

IUPAC Name: 7-(4-aminophenyl)-2-methyl-5-oxo-1H-imidazo[4,5-b]pyridine-6-carbonitrile

-

Chemical Formula: C₁₄H₁₀N₆O

-

Molecular Weight: 278.27 g/mol

-

CAS Number: 2108-79-4 (Illustrative)

-

Chemical Structure: (A representative 2D structure would be displayed here)

Purity and Appearance

Research-grade this compound is supplied as a crystalline solid, with its appearance and purity summarized below. The standard for research use is a purity of ≥98%, as impurities could confound experimental results by introducing off-target effects or altering the effective concentration of the active compound.

| Property | Specification |

| Appearance | Off-white to pale yellow solid |

| Purity (HPLC) | ≥98% (AUC at 254 nm) |

| Form | Crystalline Powder |

Solubility

Accurate solution preparation is critical for dosing in biological assays. This compound exhibits limited aqueous solubility, necessitating the use of an organic solvent for stock solution preparation. The causality behind this is its largely hydrophobic molecular structure. All stock solutions should be prepared in DMSO and subsequently diluted in aqueous media for final experimental concentrations. It is crucial to ensure the final DMSO concentration is kept low (typically <0.5%) in cellular assays to avoid solvent-induced artifacts.

| Solvent | Solubility (at 25°C) | Notes |

| DMSO | ≥ 50 mg/mL (179.6 mM) | Recommended for stock solutions. |

| Ethanol (95%) | ~2 mg/mL (7.2 mM) | Limited solubility. Not recommended. |

| PBS (pH 7.4) | < 0.1 mg/mL | Practically insoluble. |

Stability and Storage

To maintain its integrity, this compound must be stored under appropriate conditions.

-

Solid Form: Store at -20°C, protected from light. When stored correctly, the solid compound is stable for at least two years.

-

In Solution (DMSO): Prepare fresh solutions for use. If storage is necessary, aliquot stock solutions into single-use vials and store at -80°C for up to three months. Avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation. The rationale for single-use aliquots is to minimize the introduction of water from atmospheric condensation, which can hydrolyze the compound or cause it to precipitate upon freezing.

Analytical Characterization Workflow

Every batch of research-grade this compound must be validated to confirm its identity and purity. This section outlines the standard, self-validating workflow for quality control.

Caption: Quality control workflow for validating this compound identity and purity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules. It separates the main compound from any impurities, and the purity is calculated based on the area under the curve (AUC) of the resulting peaks detected by a UV spectrophotometer.

Protocol: HPLC Purity Analysis

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Formic acid is used to acidify the mobile phase, which sharpens the peaks by ensuring that acidic and basic functional groups on the analyte are consistently protonated.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in DMSO.

-

Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Gradient:

-

0-1 min: 5% B

-

1-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

-

Data Analysis:

-

Integrate all peaks. Calculate purity as: (AUC of Main Peak / Total AUC of all Peaks) * 100.

-

Expected Result: A major peak corresponding to this compound with a purity value ≥98%.

-

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, preventing fragmentation.

Protocol: LC-MS Analysis

-

Method: Use the same LC method as described in 3.1, with the eluent directed into an ESI-MS detector.

-

Ionization Mode: Positive ion mode is chosen because the imidazopyridine structure of this compound contains basic nitrogen atoms that are readily protonated.

-

Data Analysis:

-

Look for the protonated molecular ion [M+H]⁺.

-

Expected Result: A prominent peak at m/z = 279.28.

-

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation by mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. The resulting spectrum is a unique fingerprint of the compound's structure. Authoritative guidelines on NMR data acquisition and interpretation are well-established.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated DMSO (DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

¹H NMR: The spectrum should show the expected number of protons with chemical shifts, splitting patterns (multiplicity), and integrations consistent with the this compound structure.

-

¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the 14 unique carbon atoms in the this compound structure.

-

In Vitro Biological Activity

While this guide focuses on physicochemical properties, a brief overview of the expected biological activity provides context for its application.

Mechanism of Action: GSK-3β Inhibition

This compound acts as an ATP-competitive inhibitor. It binds to the ATP pocket of the GSK-3β enzyme, preventing the phosphorylation of its downstream substrates, such as the tau protein.

Caption: this compound inhibits GSK-3β, blocking the hyperphosphorylation of Tau.

GSK-3β Kinase Assay

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀). This is typically determined using a biochemical assay, such as an in vitro kinase assay that measures the phosphorylation of a substrate peptide.

-

Expected IC₅₀: In the low nanomolar range (e.g., 5-20 nM) for the GSK-3β isoform.

-

Selectivity: The compound should be tested against a panel of other kinases to confirm its selectivity for GSK-3β, ensuring that its biological effects are on-target.

Conclusion

This guide establishes the essential identity, purity, and handling requirements for research-grade this compound. Adherence to these specifications and protocols is paramount for achieving reproducible and reliable results in studies investigating the role of GSK-3β in cellular and disease models. By employing this well-characterized chemical tool, researchers can have high confidence in the data generated and its subsequent interpretation.

Alzodef interaction with soil enzymes and microbial activity

An In-Depth Technical Guide to the Interaction of Alzodef (Calcium Cyanamide) with Soil Enzymes and Microbial Activity

Introduction: Unveiling the Dual Nature of this compound

This compound, the commercial name for calcium cyanamide (CaCN₂), is a unique agricultural compound with a multifaceted role that extends beyond simple fertilization.[1][2][3] First synthesized in the late 19th century, it represents one of the earliest synthetic nitrogen fertilizers and remains relevant due to its distinctive, dual-phase action in the soil environment.[4] Initially, it functions as a potent soil-sanitizing agent with fungicidal, herbicidal, and nematicidal properties.[5][6][7] Following this initial reactive phase, it undergoes a series of transformations to become a slow-release nitrogen fertilizer, ultimately providing ammonium to crops over an extended period.[8][9]

This guide, intended for researchers and agricultural scientists, delves into the complex biochemical cascade initiated by the application of this compound to soil. We will explore its fundamental chemical transformations, the subsequent impact on critical soil physicochemical properties, and its profound, often contradictory, effects on the activity of soil enzymes and the structure of microbial communities. Understanding these interactions is paramount for optimizing its use, enhancing soil health, and ensuring sustainable agricultural practices.

Phase 1: The Reaction Phase - Chemical Transformation and Initial Soil Impact

Upon application to moist soil, this compound (CaCN₂) does not remain inert. It initiates a multi-step transformation process that defines its efficacy and its environmental impact. This process is governed by soil moisture, temperature, and humus content.[8]

The primary reaction is hydrolysis, where calcium cyanamide reacts with water to form hydrogen cyanamide (H₂NCN) and calcium hydroxide (Ca(OH)₂).[4][6][10]

CaCN₂ + 2H₂O → H₂NCN + Ca(OH)₂

This initial step has two immediate and significant consequences:

-

Biocidal Activity : Hydrogen cyanamide is the primary active agent responsible for this compound's pesticidal effects.[7][11] It is toxic to a broad spectrum of organisms, including soil-borne pathogens, germinating weeds, and certain nematodes, effectively "sterilizing" the upper soil layer.[5][6]

-

Increased Soil pH : The concurrent production of calcium hydroxide, a strong base, leads to a rapid and significant increase in soil pH.[5][12] This "liming effect" can neutralize soil acidity, which in turn reduces the bioavailability of toxic elements like exchangeable aluminum.[5][6]

Hydrogen cyanamide is unstable in the soil and undergoes further conversion. A portion hydrolyzes to form urea ((NH₂)₂CO), while another part dimerizes to form dicyandiamide (DCD).[6][8]

H₂NCN + H₂O → (NH₂)₂CO (Urea) 2H₂NCN → C₂H₄N₄ (Dicyandiamide - DCD)

This complex series of reactions constitutes the "reaction phase," which typically lasts from 8 to 14 days.[8]

References

- 1. Calcium cyanamide | 156-62-7 - BuyersGuideChem [buyersguidechem.com]

- 2. Calcium Cyanamide [chemball.com]

- 3. Cyanamide (Ref: LH 21,810A) [sitem.herts.ac.uk]

- 4. Calcium cyanamide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. ausveg.com.au [ausveg.com.au]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Effect Calcium Cyanamide | Alzchem Group [alzchem.com]

- 9. CALCIUM CYANAMIDE - A SYNOPTIC REVIEW OF AN ENVIRONMENTALLY BENIGN FERTILISER WHICH ENHANCES SOIL HEALTH | International Society for Horticultural Science [ishs.org]

- 10. ELEMENTAL CHEMISTRY: Nitrolim calcium cyanamide [elementalchemistry.in]

- 11. Calcium cyanamide [sitem.herts.ac.uk]

- 12. researchgate.net [researchgate.net]

The Emergence of Alzodef-Derived Cyanamide Chemistry in Modern Organic Synthesis: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the early-stage research and application of Alzodef (calcium cyanamide) as a foundational precursor for cyanamide-based organic synthesis. Moving beyond its traditional role in agriculture, this guide illuminates the versatile and potent reactivity of the cyanamide functional group as a key building block for the synthesis of complex nitrogen-containing heterocycles, with a particular focus on applications in drug discovery and development. We will delve into the core reactivity, provide detailed, field-tested experimental protocols, and present mechanistic insights into key transformations, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this powerful chemistry in their synthetic endeavors.

Introduction: From Soil to Synthesis - The Reimagining of this compound

Historically known by trade names such as this compound, calcium cyanamide (CaCN₂) has been a cornerstone of the agricultural industry for over a century, primarily utilized as a nitrogen-releasing fertilizer and a potent agrochemical.[1][2] However, the intrinsic chemical potential of its cyanamide core has garnered increasing attention from the synthetic organic chemistry community. The true value for researchers lies not in the direct application of the salt itself, but in its role as an economical and readily available starting material for the generation of cyanamide (H₂NCN) and its derivatives.[1][3]

Cyanamide is a remarkably versatile and ambiphilic molecule, possessing both a nucleophilic amino group and an electrophilic nitrile moiety.[4][5] This dual reactivity allows it to participate in a wide array of chemical transformations, making it an invaluable C1 synthon for the construction of diverse and complex molecular architectures, particularly nitrogen-containing heterocycles that are prevalent in pharmaceuticals.[6][7][8] This guide will navigate the journey from crude calcium cyanamide to high-value synthetic intermediates and their application in the synthesis of medicinally relevant compounds.

Foundational Chemistry: The Liberation and Reactivity of the Cyanamide Moiety

The utility of this compound in organic synthesis begins with the liberation of the cyanamide anion or cyanamide itself. This is typically achieved through controlled hydrolysis of calcium cyanamide.[7]

Generation of Cyanamide from Calcium Cyanamide (this compound)

A common industrial method for producing cyanamide involves the reaction of calcium cyanamide with carbon dioxide in an aqueous slurry.[5] This process precipitates calcium carbonate, leaving an aqueous solution of cyanamide.

For laboratory-scale synthesis of cyanamide derivatives, crude calcium cyanamide (often referred to as "lime-nitrogen") can be used to generate a solution of sodium cyanamide, which can then be alkylated in situ.[9]

Core Reactivity of the Cyanamide Functional Group

The synthetic potential of cyanamide is rooted in its unique electronic structure. The amino group can act as a nucleophile, while the nitrile carbon is electrophilic. This allows for a variety of transformations:

-

Guanidine Synthesis: The most prominent reaction of cyanamides is their reaction with amines to form guanidines. This transformation is fundamental to the synthesis of numerous pharmaceuticals. The reaction proceeds via nucleophilic attack of the amine on the nitrile carbon.[10][11]

-

Cycloaddition Reactions: The carbon-nitrogen triple bond of cyanamides readily participates in [3+2] and [2+2+2] cycloaddition reactions, providing access to five- and six-membered heterocyclic systems.[9][12]

-

Multicomponent Reactions: Cyanamides are excellent components in multicomponent reactions, enabling the rapid assembly of complex molecules from simple starting materials in a single step.[1][13]

-

Electrophilic Cyanation: N-substituted cyanamides can act as electrophilic cyanating agents, transferring a "CN+" equivalent to nucleophiles.[9][14]

-

Radical Reactions: Recent research has explored the involvement of cyanamides in radical cascade reactions to construct complex polycyclic frameworks.[9][12]

Strategic Applications in Pharmaceutical Synthesis

The true power of this compound-derived chemistry is demonstrated in its application to the synthesis of high-value pharmaceutical agents. The cyanamide moiety is a key building block for several important drug scaffolds.

Synthesis of Pyrimidine Cores: The Gateway to Antivirals

The pyrimidine ring is a privileged scaffold in medicinal chemistry. Cyanamide is a crucial precursor for the synthesis of substituted pyrimidines, often through the formation of a guanidine intermediate which then undergoes cyclization.

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[15] A key step in its synthesis involves the construction of a pyrimidine ring from a guanidine precursor derived from cyanamide. The synthesis of the key intermediate, 4-cyanophenyl guanidine, is a prime example of the strategic use of cyanamide.[2][15][16][17]

Experimental Protocol: Synthesis of 4-Cyanophenyl Guanidine [15]

This protocol describes the synthesis of the guanidine intermediate from 4-aminobenzonitrile and cyanamide.

-

Reaction Setup: In a reaction vessel, combine 4-aminobenzonitrile with a 50% aqueous solution of cyanamide.

-

Acidification: Add an inorganic acid, such as nitric acid, to the mixture.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and isolate the product, which may precipitate from the solution. The product can be further purified by recrystallization.

Mechanism of Guanidine Formation

The formation of guanidine from an amine and cyanamide proceeds through the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the nitrile group in cyanamide. The reaction is often catalyzed by acid, which protonates the nitrile nitrogen, increasing its electrophilicity.

Caption: Mechanism of acid-catalyzed guanidine formation.

Construction of Benzimidazoles: A Scaffold for Anthelmintics

The benzimidazole core is another important pharmacophore. Albendazole, a broad-spectrum anthelmintic, features a benzimidazole-2-carbamate structure, the synthesis of which relies on a cyanamide derivative.[18][19][20][21][22]

The synthesis of Albendazole involves the cyclization of 4-(propylthio)-o-phenylenediamine with a cyanamide derivative, methyl N-cyanocarbamate.[18][20]

Experimental Protocol: Synthesis of Albendazole [18][20]

-